molecular formula C20H11BrN2O2S B4648341 2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B4648341
M. Wt: 423.3 g/mol
InChI Key: OIOGULGFWLNDLO-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a useful research compound. Its molecular formula is C20H11BrN2O2S and its molecular weight is 423.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is 421.97246 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification and Reactivity

Research in the field of heterocyclic chemistry has shown interest in compounds like 2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. For example, El’chaninov et al. (1982) studied the oxidation of similar benzimidazoles, finding that treatment with potassium permanganate or selenium dioxide led to carboxylic acid salts and formyl derivatives, respectively (El’chaninov, Simonov, & Simkin, 1982). Such chemical transformations are vital for creating derivatives with potential applications in various fields.

Crystal Structure Analysis

The crystal structure of similar compounds has been studied to understand their molecular configuration. For instance, Wang et al. (2011) analyzed the crystal structure of a closely related compound, noting significant π–π stacking in its crystalline form (Wang, Yu, Cui, Zhang, & Sun, 2011). Such studies are critical for material science and pharmaceutical research, where molecular arrangement can influence a compound's properties and interactions.

Potential Biological Activities

Thiazolo[3,2-a]benzimidazol-3(2H)-ones, a group to which the compound belongs, have been investigated for their antimicrobial properties. Rida et al. (1986) prepared derivatives of this group and subjected them to antimicrobial testing, suggesting potential applications in the development of new antimicrobial agents (Rida, Salama, Labouta, & Ghany, 1986).

Synthesis and Applications in Organic Chemistry

The synthesis of analogous compounds has been explored for various applications. For example, El’chaninov et al. (2015) synthesized 1H-benzimidazoles, which are structurally related, for potential use in organic synthesis (El’chaninov, Aleksandrov, & El’chaninov, 2015). These compounds can be precursors or intermediates in the synthesis of more complex molecules.

Supramolecular Assembly

The supramolecular assembly of benzimidazole derivatives, including those with furyl groups, has been studied for their potential in creating novel materials. Sun et al. (2002) constructed helical supramolecular architectures using such compounds, stabilized by intra- and intermolecular π-π interactions, which could have implications in materials science and nanotechnology (Sun, Shao, Chen, Hu, Sheldon, Wang, Leng, & Jin, 2002).

properties

IUPAC Name

(2Z)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrN2O2S/c21-13-7-5-12(6-8-13)17-10-9-14(25-17)11-18-19(24)23-16-4-2-1-3-15(16)22-20(23)26-18/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOGULGFWLNDLO-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Br)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Br)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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